2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride
Description
Properties
IUPAC Name |
2-(3-chloropropyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGJODTRVZRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637599 | |
| Record name | 2-(3-Chloropropyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54104-37-9 | |
| Record name | NSC91911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloropropyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1H-1,3-benzodiazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzodiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11ClN2O
- Molecular Weight : 210.66 g/mol
- CAS Number : 62780-89-6
- IUPAC Name : 3-(3-chloropropyl)-1H-benzimidazol-2-one
The compound features a benzodiazole core structure, which is known for its biological activity and versatility in medicinal applications.
Neurological Disorders
Research indicates that compounds similar to 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride may act as selective modulators of muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia .
- Mechanism of Action : The compound may enhance acetylcholine signaling in the brain, which is crucial for memory and learning processes. It has shown promise in modulating amyloid precursor protein processing, potentially reducing amyloid plaque formation associated with Alzheimer's disease .
Anti-Psychotic Properties
The compound exhibits dopamine D2 antagonist activity, making it a candidate for the treatment of psychosis. By targeting both muscarinic receptors and dopamine pathways, it may provide a dual-action therapeutic approach .
Antimicrobial Activity
Benzodiazole derivatives have been studied for their antimicrobial properties. The presence of the chloropropyl group enhances the interaction with bacterial cell membranes, potentially leading to increased efficacy against various pathogens .
Case Study 1: Alzheimer's Disease Modulation
A study demonstrated that a benzimidazole derivative similar to this compound effectively reduced amyloid plaque levels in animal models of Alzheimer's disease. The study highlighted the compound's ability to selectively activate M1 receptors while antagonizing D2 receptors, suggesting a promising therapeutic profile for cognitive enhancement .
Case Study 2: Antipsychotic Efficacy
In clinical trials involving patients with schizophrenia, compounds structurally related to this compound showed significant improvements in psychotic symptoms when administered alongside standard antipsychotic medications. The dual action on cholinergic and dopaminergic systems was noted as a key factor in improving patient outcomes .
Safety Profile
While the compound shows promising therapeutic effects, safety assessments indicate it may cause skin irritation and acute toxicity if ingested. Proper handling and dosage are critical to mitigate these risks .
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride and related compounds:
Key Observations:
Core Heterocycle Influence :
- Benzodiazole vs. Benzodithiazine : The replacement of nitrogen with sulfur in benzodithiazine (e.g., compound in ) increases polarity due to sulfone groups, altering solubility and biological activity.
- Imidazole vs. Benzodiazole : Fadrozole’s imidazole core (vs. benzodiazole) enables distinct hydrogen-bonding interactions, critical for its role as an aromatase inhibitor .
Substituent Effects: Halogenated Alkyl Chains: The 3-chloropropyl group in the target compound and Fadrozole enhances electrophilicity, facilitating nucleophilic substitution in drug design. In contrast, fluoropentyl substituents (e.g., in ) improve metabolic stability and blood-brain barrier penetration. Aromatic vs.
Pharmacological Applications :
- Compounds with chloropropyl groups (e.g., Fadrozole) are prevalent in oncology, while benzodiazoles with fluorinated chains (e.g., ) are explored for CNS disorders. Piperidine derivatives (e.g., ) often target neurotransmitter receptors.
Biological Activity
2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzodiazole family, which is known for various pharmacological properties. The presence of the chloropropyl group enhances its interaction with biological targets. The molecular formula is C10H11ClN2, and it exhibits properties typical of nitrogenous heterocycles.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Benzodiazoles generally act by modulating neurotransmitter systems, particularly through:
- GABA Receptor Modulation: Compounds in this class often enhance GABAergic transmission, leading to sedative and anxiolytic effects.
- Inhibition of Enzymatic Activity: Some derivatives inhibit enzymes involved in critical metabolic pathways.
Pharmacological Activities
Research has indicated several potential pharmacological activities for this compound:
- Antimicrobial Activity: Studies have shown that compounds with a benzodiazole nucleus exhibit significant antibacterial and antifungal properties. For example, derivatives have been reported to inhibit Gram-positive and Gram-negative bacteria effectively .
- Anticancer Properties: Benzodiazole derivatives are being explored for their ability to induce apoptosis in cancer cells. Specific studies have demonstrated that modifications on the benzodiazole ring can enhance cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells: Research involving a series of synthesized benzodiazole derivatives demonstrated potent cytotoxic effects against human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that contributed to increased potency against specific cancer types .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride, and what reaction conditions optimize yield?
- Methodology : Alkylation of 1H-1,3-benzodiazole with 3-chloropropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Evidence from similar compounds (e.g., 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride) suggests using polar aprotic solvents and controlled temperatures (60–80°C) to minimize side reactions . Post-synthesis, purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : Confirm the benzodiazole core and chloropropyl chain via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, CH₂Cl at δ 3.5–4.0 ppm) .
- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at ≥95% purity thresholds .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions) .
Q. What are common challenges in synthesizing this compound, and how can they be mitigated?
- Challenges : Competing alkylation at multiple nitrogen sites on the benzodiazole ring, leading to regioisomers.
- Solutions : Use regioselective protecting groups (e.g., Boc for one nitrogen) before alkylation, followed by deprotection . Monitor reaction progress via TLC to isolate the desired product early .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
- Methodology :
- Software : Use AutoDock Vina for docking simulations. Prepare the ligand by optimizing its 3D structure (e.g., energy minimization in Avogadro) and the receptor (e.g., a protein PDB file) by removing water molecules and adding polar hydrogens .
- Validation : Cross-check docking poses with known inhibitors using RMSD calculations. Focus on interactions like π-π stacking (benzodiazole with aromatic residues) and halogen bonding (Cl with backbone amides) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting modifications of the chloropropyl chain or benzodiazole core?
- Approach :
- Chain Length Variation : Synthesize analogs with shorter (2-chloroethyl) or longer (4-chlorobutyl) chains to evaluate steric effects on bioactivity .
- Core Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to the benzodiazole ring to enhance electrophilicity. Test activity in enzyme inhibition assays (e.g., kinase profiling) .
Q. How should researchers address contradictory data in reaction yields or compound stability?
- Resolution :
- Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference. Use high-purity reagents and quantify by internal standards (e.g., ¹H NMR with trimethoxybenzene) .
- Stability Issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store samples at 2–8°C in amber vials to prevent photodegradation .
Q. What advanced spectroscopic methods resolve tautomerism in the benzodiazole ring?
- Techniques :
- Dynamic NMR : Observe temperature-dependent shifts (e.g., coalescence at 150–200 K) to identify tautomeric equilibria .
- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., 1H vs. 3H configurations) .
Q. How can in vitro toxicity and solubility profiles be systematically evaluated for this compound?
- Protocols :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
